4-ethoxy-N-isopropyl-1-naphthalenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

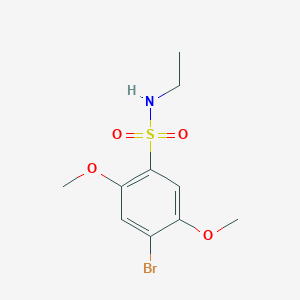

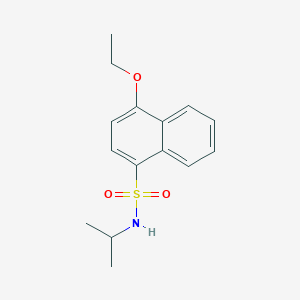

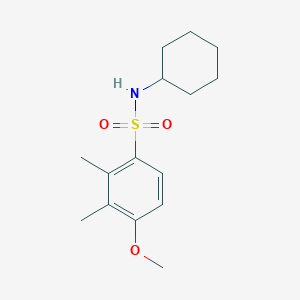

- Structure : The compound consists of a naphthalene ring with an ethoxy group (C~2~H~5~O) and an isopropyl group (C~3~H~7~) attached to the nitrogen atom, along with a sulfonamide functional group (SO~2~NH~2~) .

Molecular Structure Analysis

The molecular structure of 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide is crucial for understanding its properties and interactions. Refer to the ChemSpider link for a visual representation .

科学的研究の応用

Protein Kinase Inhibition

Naphthalenesulfonamide derivatives, including compounds structurally related to 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide, have been explored for their ability to inhibit protein kinases. Hidaka et al. (1984) discovered that isoquinolinesulfonamides, closely related to naphthalenesulfonamides, potently inhibit cyclic nucleotide-dependent protein kinases, such as cAMP-dependent and cGMP-dependent protein kinases, highlighting their potential as tools for studying signal transduction pathways (Hidaka et al., 1984).

Endothelin Receptor Antagonism

Bradbury et al. (1997) synthesized a series of naphthalenesulfonamide derivatives that act as endothelin-A (ETA) receptor antagonists. They discovered that small modifications in the heterocyclic ring structure, including the naphthalenesulfonamide moiety, could significantly enhance receptor affinity, indicating their utility in cardiovascular research (Bradbury et al., 1997).

Activation of Protein Kinase C

Another study by Ito et al. (1986) reported that certain naphthalenesulfonamide derivatives could activate protein kinase C (PKC), a key enzyme involved in the regulation of cellular functions. Their findings suggest that these compounds can be used as probes to understand the physiological roles of PKC (Ito et al., 1986).

Synthesis and Biological Activity

Daub and Whaley (1976) focused on the synthesis of 4-ethylsulfonyl-1-naphthalenesulfonamide, a compound with potential implications in cancer research. Their work provides a methodology for producing naphthalenesulfonamide derivatives, which could be crucial for developing new therapeutic agents (Daub & Whaley, 1976).

Antiprotozoal and Cytotoxic Activity

Ganapaty et al. (2006) isolated naphthalene derivatives from the roots of Diospyros assimilis and evaluated their antiprotozoal and cytotoxic activities. This study highlights the potential of naphthalenesulfonamide compounds in treating protozoan infections and their cytotoxic effects, which could be leveraged in developing new antiprotozoal drugs (Ganapaty et al., 2006).

特性

IUPAC Name |

4-ethoxy-N-propan-2-ylnaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-4-19-14-9-10-15(20(17,18)16-11(2)3)13-8-6-5-7-12(13)14/h5-11,16H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQWZGMLKDRMOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497510.png)

![3-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497518.png)

![1-[(4-fluorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497527.png)